molecular formula C15H27NO4 B12440549 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid

Cat. No.: B12440549
M. Wt: 285.38 g/mol
InChI Key: SSKKXRIKYHEFTJ-UHFFFAOYSA-N
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Description

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid is a synthetic organic compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . This compound is characterized by its cyclohexyl group, ethoxy group, and propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid typically involves the reaction of cyclohexylamine with ethyl 4-oxobutanoate under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by esterification and subsequent hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and substituted propanoic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]acetic acid
  • 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]butanoic acid
  • 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]pentanoic acid

Uniqueness

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, while the ethoxy and propanoic acid moieties offer versatility in chemical modifications and interactions .

Biological Activity

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid, also known by its CAS number 460720-14-3, is a complex organic compound primarily recognized for its structural characteristics that include a cyclohexyl group and an ethoxy substituent. This compound is a derivative of amino acids, exhibiting potential biological activities that warrant further investigation.

The molecular formula of this compound is C15H27NO4C_{15}H_{27}NO_{4}, with a molecular weight of 285.38 g/mol. Its structure features two nitrogen atoms typical in amino acid derivatives, which may influence its biological activity.

PropertyValue
Molecular FormulaC15H27NO4C_{15}H_{27}NO_{4}
Molecular Weight285.38 g/mol
CAS Number460720-14-3

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cardiovascular health and neuroprotection. As an impurity in angiotensin-converting enzyme (ACE) inhibitors like Enalapril, it may influence the pharmacodynamics and pharmacokinetics of the primary drug, potentially modulating enzymatic pathways related to blood pressure regulation.

Cardiovascular Effects

Studies have suggested that this compound can modulate enzymatic activity associated with cardiovascular health. The presence of cyclohexyl and ethoxy groups may enhance its interaction with specific receptors or enzymes involved in cardiovascular function.

Neuroprotective Potential

Further investigations have pointed towards its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds structurally related to this compound have been shown to inhibit β-amyloid peptide release, which is crucial in Alzheimer's pathology.

The exact mechanisms through which this compound exerts its effects remain to be fully elucidated. However, it is hypothesized that its structural features allow for interactions with various enzymes and receptors, influencing metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Inhibition of Cyclooxygenase (COX) : Research on related compounds has highlighted their ability to inhibit COX enzymes, which are critical in inflammatory processes. This suggests a potential anti-inflammatory role for derivatives like this compound .
  • Neuroprotective Studies : Investigations into compounds with similar structures have demonstrated their ability to protect neuronal cells from damage caused by β-amyloid peptides, indicating a promising avenue for Alzheimer's treatment.
  • Enzymatic Modulation : Interaction studies have shown that this compound can influence enzymatic activity related to blood pressure regulation, reinforcing its potential cardiovascular benefits.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid

InChI

InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18)

InChI Key

SSKKXRIKYHEFTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O

Origin of Product

United States

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